![molecular formula C20H26N2OS B2557705 3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide CAS No. 1235200-22-2](/img/structure/B2557705.png)
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide” is a complex organic compound. It contains a propanamide group attached to a phenyl group and a piperidine ring. The piperidine ring is further substituted with a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine) with a carboxylic acid derivative (like 3-phenylpropanoyl chloride) in the presence of a base .
Molecular Structure Analysis
The compound contains several functional groups, including a propanamide group, a phenyl group, a piperidine ring, and a thiophene ring .
Chemical Reactions Analysis
The compound, due to its various functional groups, could participate in a variety of chemical reactions. For instance, the amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic substitution, and the piperidine ring could participate in reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amide could increase its solubility in polar solvents .
科学的研究の応用
Chemical Inhibitors in Pharmacokinetics
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions (DDIs). Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in the metabolism of various drugs, aiding in the prediction of potential DDIs (Khojasteh et al., 2011).
Pharmacology of Stereoisomers
The study of stereoisomers, such as ohmefentanyl, reveals the significance of stereochemistry in pharmacological activities. Research on the biological activities of stereoisomers helps in the development of more effective and specific drug therapies (Brine et al., 1997).
Drug Design and Receptor Binding
Investigations into the contributions of pharmacophoric groups to the potency and selectivity of agents at D2-like receptors highlight the importance of specific structural features in drug design. This research aids in the development of antipsychotic agents with improved efficacy and selectivity (Sikazwe et al., 2009).
Neurochemistry and Neurotoxicity Studies
Compounds related to "3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide" have been studied for their neurochemical effects and potential neurotoxicity. These studies are essential for understanding the impact of psychoactive substances on the brain and for developing safer therapeutic agents (McKenna & Peroutka, 1990).
Antineoplastic Agents
Research into novel antineoplastic agents, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing search for more effective cancer treatments. These studies contribute to the development of drugs with greater tumor-selective toxicity and the ability to overcome multi-drug resistance (Hossain et al., 2020).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can have a broad impact on various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular level .
特性
IUPAC Name |
3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJXEFFBHGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。